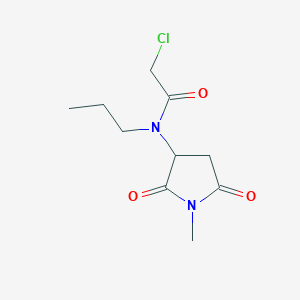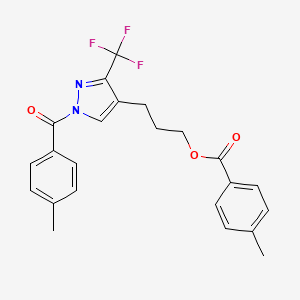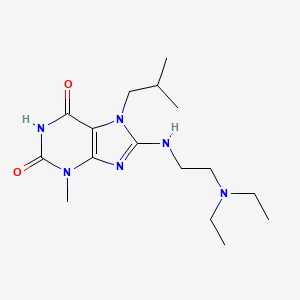![molecular formula C18H15ClN2O4S2 B2641676 3-(1-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1798639-37-8](/img/structure/B2641676.png)
3-(1-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-((4’-Chloro-[1,1’-biphenyl]-3-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a thiazolidine-2,4-dione ring, an azetidine ring, and a biphenyl moiety with a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((4’-Chloro-[1,1’-biphenyl]-3-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps:
-
Formation of the Biphenyl Sulfonyl Azetidine Intermediate
Starting Materials: 4’-Chloro-[1,1’-biphenyl]-3-sulfonyl chloride and azetidine.
Reaction Conditions: The sulfonyl chloride is reacted with azetidine in the presence of a base such as triethylamine to form the sulfonyl azetidine intermediate.
-
Coupling with Thiazolidine-2,4-dione
Starting Materials: The sulfonyl azetidine intermediate and thiazolidine-2,4-dione.
Reaction Conditions: The intermediate is then coupled with thiazolidine-2,4-dione under basic conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
-
Reduction
- Reduction of the sulfonyl group can yield the corresponding sulfide.
-
Substitution
- The chloro substituent on the biphenyl moiety can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as a building block in the synthesis of more complex heterocyclic compounds.
Catalysis: Potential use in catalytic processes due to the presence of multiple functional groups.
Biology and Medicine
Pharmacophore: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in metabolic pathways.
Antimicrobial Activity: Preliminary studies may indicate antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
Industry
Material Science:
Mechanism of Action
The mechanism by which 3-(1-((4’-Chloro-[1,1’-biphenyl]-3-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione exerts its effects would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions facilitated by its functional groups. The thiazolidine-2,4-dione ring, for example, is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in the regulation of glucose and lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Compounds like pioglitazone and rosiglitazone, which are used as antidiabetic agents.
Azetidines: Other azetidine derivatives that are used as intermediates in organic synthesis.
Uniqueness
Structural Complexity: The combination of a thiazolidine-2,4-dione ring with a sulfonyl azetidine and a chloro-substituted biphenyl moiety is unique, providing a distinct set of chemical properties and potential biological activities.
Versatility: The presence of multiple reactive sites allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
This compound’s unique structure and reactivity make it a valuable subject of study in various fields, from synthetic chemistry to medicinal research.
Properties
IUPAC Name |
3-[1-[3-(4-chlorophenyl)phenyl]sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4S2/c19-14-6-4-12(5-7-14)13-2-1-3-16(8-13)27(24,25)20-9-15(10-20)21-17(22)11-26-18(21)23/h1-8,15H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNREQPCAKADAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)Cl)N4C(=O)CSC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2641594.png)
![1-Piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2641597.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2641598.png)
![5-((3-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2641599.png)

![7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2641604.png)
![3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2641608.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-methyl-5-nitrobenzamide](/img/structure/B2641609.png)
![4,5-dimethyl 1-{[(4-bromo-2-fluorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2641610.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2641612.png)
![N-(3-chloro-4-methylphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2641613.png)

